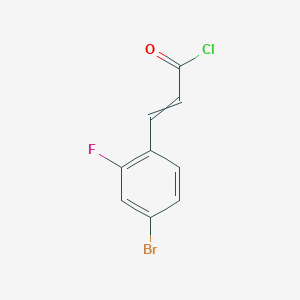![molecular formula C18H14N2O2 B13713748 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)
3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD33022802” is a chemical entity with specific properties and applications in various scientific fields. It is known for its unique structure and reactivity, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022802” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022802” is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD33022802” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “MFCD33022802” typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
“MFCD33022802” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which “MFCD33022802” exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways can vary depending on the context and application.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to “MFCD33022802” include those with analogous structures or functional groups. Examples might include other heterocyclic compounds or those with similar reactivity profiles.
Uniqueness
What sets “MFCD33022802” apart is its unique combination of properties, such as stability, reactivity, and specificity. These characteristics make it particularly valuable in certain applications where other compounds may not perform as effectively.
Propiedades
Fórmula molecular |
C18H14N2O2 |
|---|---|
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
3-(4-pyridin-2-ylanilino)benzoic acid |
InChI |
InChI=1S/C18H14N2O2/c21-18(22)14-4-3-5-16(12-14)20-15-9-7-13(8-10-15)17-6-1-2-11-19-17/h1-12,20H,(H,21,22) |
Clave InChI |
OZWCTWVEFGBLBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=C(C=C2)NC3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


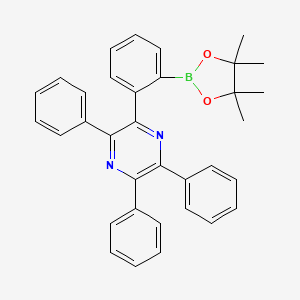
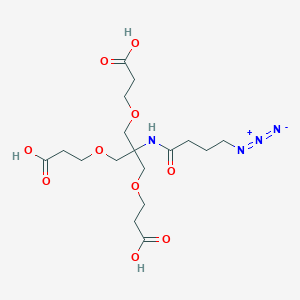
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)


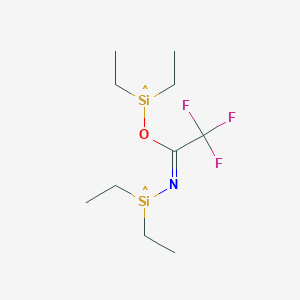

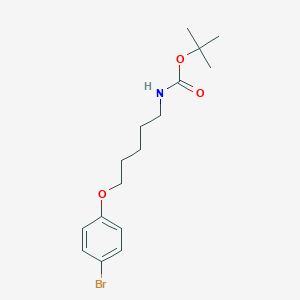

![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)

